

# 2-Hydroxybenzenecarbonitrile-d4 physicochemical characteristics

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Hydroxybenzonitrile-d4

Cat. No.: B1153427

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## Technical Monograph: 2-Hydroxybenzenecarbonitrile-d4 Stable Isotope-Labeled Internal Standard for Bioanalytical Quantitation Executive Summary

2-Hydroxybenzenecarbonitrile-d4 (also known as Salicylonitrile-d4 or 2-Cyanophenol-d4) is a stable isotope-labeled derivative of salicylonitrile, where the four aromatic hydrogen atoms are replaced by deuterium (

H).

In drug development and toxicological research, this compound serves as a critical Internal Standard (IS) for the quantification of salicylonitrile—a key metabolite of salicylamide and a degradation product of various agrochemicals—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its physicochemical behavior mirrors the non-labeled analyte, while the +4 Da mass shift ensures spectral resolution, allowing for the correction of matrix effects, extraction efficiency, and ionization variability.

## Physicochemical Characterization

The substitution of hydrogen with deuterium induces subtle but measurable changes in physicochemical properties (the Kinetic Isotope Effect), primarily affecting bond vibrational frequencies (C-D vs. C-H). However, for chromatographic purposes, the labeled compound behaves nearly identically to the parent.

## Comparative Profile: Parent vs. Deuterated Analog

Feature	Parent Compound (Salicylonitrile)	Deuterated Analog (Salicylonitrile-d4)
CAS Number	611-20-1	N/A (Refer to Parent CAS 611-20-1 for backbone)
Molecular Formula	C H NO	C HD NO (Ring-deuterated)
Molecular Weight	119.12 g/mol	~123.15 g/mol
Isotopic Purity	Natural Abundance	Typically ≥ 98 atom % D
Solubility	DMSO, Methanol, Chloroform	DMSO, Methanol, Chloroform
pKa (Phenolic)	7.1 - 7.5	~7.2 (Negligible shift)
LogP	~1.60	~1.58 (Slightly lower due to C-D bond volume)
Physical State	Crystalline Solid (White/Off-white)	Crystalline Solid

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*Critical Note on Nomenclature: The "d4" designation specifically refers to the four protons on the benzene ring. The phenolic hydroxyl proton (-OH) remains exchangeable with the solvent; therefore, in protic solvents (e.g., Methanol/Water mobile phases), the active formula effectively becomes C*

H

D

NO.

## Synthesis & Isotopic Enrichment

High-quality Salicylonitrile-d4 is typically synthesized via Acid-Catalyzed H/D Exchange or De Novo Synthesis from deuterated precursors to prevent back-exchange.

### Primary Synthetic Pathway (De Novo)

- Starting Material: Phenol-d6 or Benzene-d6.
- Formylation: Introduction of an aldehyde group ortho to the hydroxyl group (Reimer-Tiemann or Vilsmeier-Haack reaction adapted for deuterated substrates) to yield Salicylaldehyde-d4.
- Oxime Formation: Reaction with hydroxylamine hydrochloride to form Salicylaldoxime-d4.
- Dehydration: Conversion of the oxime to the nitrile using acetic anhydride or thionyl chloride.

## Diagram 1: Structural Transformation & Isotope Location



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Caption: Transformation from natural Salicylonitrile to the d<sub>4</sub>-isotopologue. The nitrile and hydroxyl groups remain functional, while the aromatic ring is fully deuterated.

## Analytical Application: LC-MS/MS Method Development

The primary utility of Salicylonitrile-d<sub>4</sub> is to correct for Matrix Effects (ion suppression/enhancement) in bioanalysis. Because it co-elutes (or elutes very closely) with the analyte, it experiences the exact same ionization environment at the electrospray source.

## Mass Spectrometry Conditions

Given the phenolic moiety, Negative Electrospray Ionization (ESI-) is the most sensitive mode.

- Ionization Mode: ESI Negative (-)
- Precursor Ion (Q1): [M-H]<sup>-</sup>
  - Analyte: m/z 118.0
  - IS (d<sub>4</sub>): m/z 122.0
- Product Ions (Q3):
  - Analyte: m/z 118.0

65.0 (Loss of CN + CO ring contraction) or 90.0 (Loss of CO).

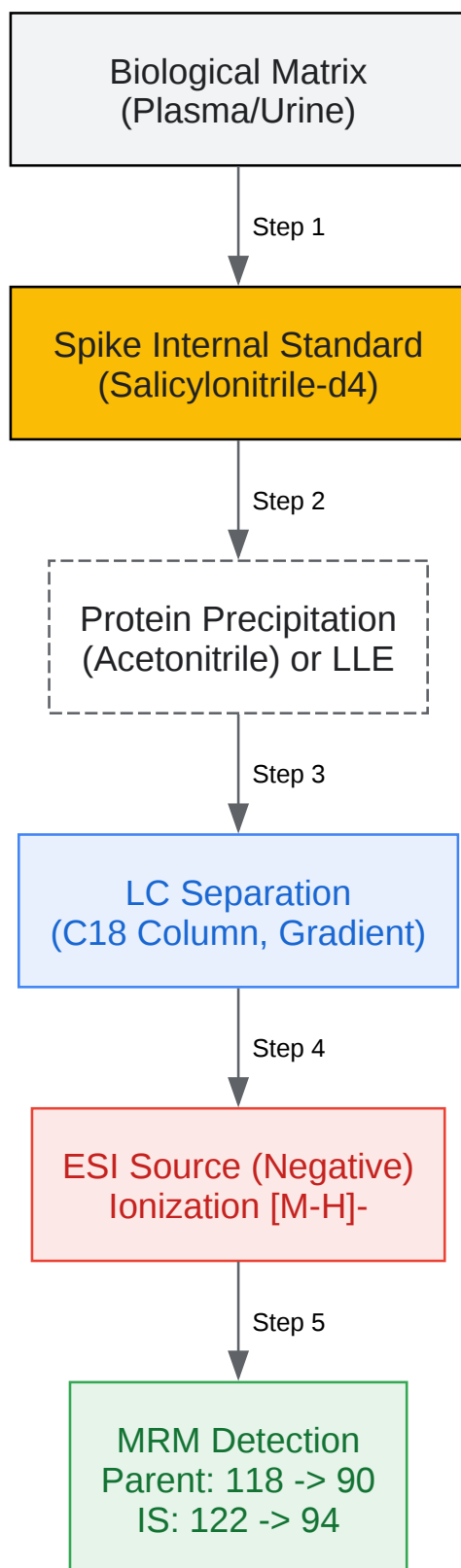
- IS (d4): m/z 122.0

69.0 or 94.0 (Corresponding deuterated fragments).

## Chromatographic Considerations

- Column: C18 or Phenyl-Hexyl (for better selectivity of aromatic rings).
- Mobile Phase:
  - A: Water + 5mM Ammonium Acetate (pH neutral to slightly basic favors ionization).
  - B: Methanol or Acetonitrile.[\[1\]](#)
- Isotope Effect on Retention: Deuterated compounds are slightly less lipophilic than their protium counterparts. You may observe the d4-peak eluting slightly earlier (0.05 - 0.1 min) than the parent peak. This is normal and acceptable.

## Diagram 2: Optimized LC-MS/MS Workflow



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Caption: Step-by-step bioanalytical workflow ensuring the Internal Standard compensates for extraction recovery and ionization suppression.

## Handling, Stability & Safety

### Stability Profile

- Hydrolysis Risk: The nitrile group (-CN) is susceptible to hydrolysis under strong acidic or basic conditions, converting first to the amide (Salicylamide) and eventually to the acid (Salicylic acid).
  - Protocol: Maintain stock solutions in neutral organic solvents (DMSO/Methanol). Avoid storing in aqueous buffers at pH < 3 or > 10 for extended periods.
- Oxidation: As a phenol, the compound is sensitive to oxidation (turning pink/brown). Store under inert gas (Argon/Nitrogen) at -20°C.

### Safety Precautions

- Toxicity: Like the parent salicylonitrile, the d4 variant should be treated as toxic if swallowed and a skin irritant.
- PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

### References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11907, 2-Hydroxybenzoinitrile. Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). Registration Dossier: 2-hydroxybenzoinitrile (CAS 611-20-1). Retrieved from [\[Link\]](#)<sup>[2]</sup>
- U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Guidelines on Internal Standard usage). Retrieved from [\[Link\]](#)

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## Sources

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)